molecular formula C10H9NO B018371 6-Methoxyquinoline CAS No. 5263-87-6

6-Methoxyquinoline

Cat. No. B018371
Key on ui cas rn: 5263-87-6
M. Wt: 159.18 g/mol
InChI Key: HFDLDPJYCIEXJP-UHFFFAOYSA-N
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Patent
US08507489B2

Procedure details

A mixture of p-methoxyaniline (24.6 g, 0.2 mol), ferrous sulfate (8.34 g, 0.03 mol), glycerol (73.6 g, 60 mL), p-nitrophenol (16.68 g, 0.12 mol), and concentrated sulfuric acid (10 mL) was heated gently to 70° C. Then a second portion of concentrated sulfuric acid (25 mL) was added dropwise to the reaction mixture and it was stirred at reflux for 8 hours. After cooling down to room temperature, the reaction mixture was basified to pH=5.5 with 15% aqueous sodium hydroxide solution in an ice bath. The resulting precipitate was filtered, dried and 16 g of 6-methoxy-quinoline was obtained as a yellow solid (50% yield).
Quantity
24.6 g
Type
reactant
Reaction Step One
[Compound]
Name
ferrous sulfate
Quantity
8.34 g
Type
reactant
Reaction Step One
Quantity
16.68 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
50%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.[CH:10]1[C:15]([N+]([O-])=O)=CC=C(O)[CH:11]=1.S(=O)(=O)(O)O.[OH-].[Na+]>OCC(CO)O>[CH3:1][O:2][C:3]1[CH:9]=[C:8]2[C:6](=[CH:5][CH:4]=1)[N:7]=[CH:15][CH:10]=[CH:11]2 |f:3.4|

Inputs

Step One
Name
Quantity
24.6 g
Type
reactant
Smiles
COC1=CC=C(N)C=C1
Name
ferrous sulfate
Quantity
8.34 g
Type
reactant
Smiles
Name
Quantity
16.68 g
Type
reactant
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
60 mL
Type
solvent
Smiles
OCC(O)CO
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=CC=NC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: CALCULATEDPERCENTYIELD 83.8%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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